Anthramycin methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

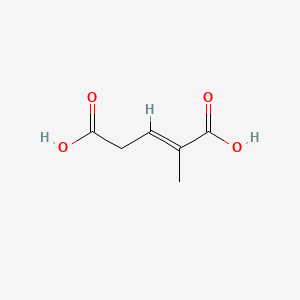

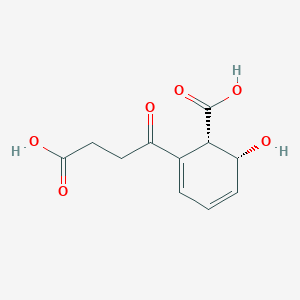

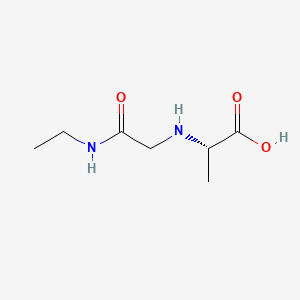

Anthramycin methyl ether is a derivative of anthramycin, a pyrrolobenzodiazepine antibiotic with notable antitumor activity. Anthramycin was first derived from the thermophilic actinomycete Streptomyces refuineus in the 1950s . This compound is known for its ability to form a complex with DNA, thereby inhibiting the synthesis of RNA and DNA .

Preparation Methods

Anthramycin methyl ether can be synthesized through the recrystallization of anthramycin from hot methanol . The preparation involves the formation of an equilibrium mixture of anthramycin and its epimer, epianthramycin . The synthetic route typically involves the following steps:

Fermentation: The initial production of anthramycin through the fermentation of Streptomyces refuineus.

Isolation: The isolation of anthramycin from the fermentation broth.

Recrystallization: The recrystallization of anthramycin from hot methanol to form this compound.

Chemical Reactions Analysis

Anthramycin methyl ether undergoes several types of chemical reactions:

Complex Formation: It forms a complex with DNA, which blocks DNA synthesis by prohibiting DNA binding with proper enzymes.

Common reagents and conditions used in these reactions include methanol for recrystallization and aqueous solutions for hydrolysis. The major products formed from these reactions are anthramycin and epianthramycin.

Scientific Research Applications

Anthramycin methyl ether has several scientific research applications:

Antitumor Activity: It has been shown to be effective against various types of tumors, including sarcomas, lymphomas, and gastrointestinal neoplasms.

Inhibition of Nucleic Acid Synthesis: It inhibits the synthesis of RNA and DNA by forming a complex with DNA.

Chemosterilant: It has been used as a chemosterilant in studies involving Drosophila melanogaster and house flies.

Mechanism of Action

The mechanism of action of anthramycin methyl ether involves its interaction with DNA. It forms a complex with DNA, which prevents DNA from participating as a template in the biosynthesis of RNA and DNA . This inhibition occurs because this compound is a competitive inhibitor of cell-free RNA and DNA synthesis and blocks the action of DNase I .

Comparison with Similar Compounds

Anthramycin methyl ether is unique in its ability to form a stable complex with DNA, which is a key factor in its antitumor activity. Similar compounds include:

Anthramycin: The parent compound from which this compound is derived.

Epianthramycin: An epimer of anthramycin formed during the hydrolysis of this compound.

Doxorubicin: Another antitumor antibiotic that is more widely used today due to its milder side effects and increased antitumor action.

This compound stands out due to its high cytotoxicity and specific mechanism of action involving DNA complex formation.

Properties

CAS No. |

5544-25-2 |

|---|---|

Molecular Formula |

C17H19N3O4 |

Molecular Weight |

329.35 g/mol |

IUPAC Name |

(E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide |

InChI |

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+/t12-,16+/m0/s1 |

InChI Key |

YRMCBQLZVBXOSJ-PCFSSPOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)OC)/C=C/C(=O)N)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

Key on ui other cas no. |

5544-25-2 |

Synonyms |

anthramycin 11-methyl ether anthramycin 11-methyl ether monohydrate anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

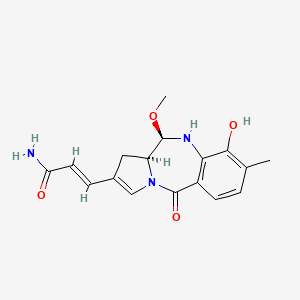

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)

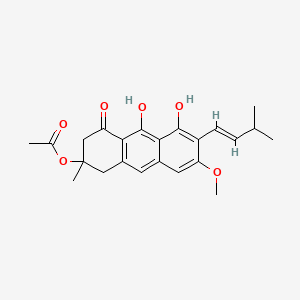

![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)

![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)